4-Chlorobenzhydrol

Catalog No.
S594417
CAS No.
119-56-2
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzhydrol

CAS Number

119-56-2

Product Name

4-Chlorobenzhydrol

IUPAC Name

(4-chlorophenyl)-phenylmethanol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H

InChI Key

AJYOOHCNOXWTKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Synonyms

4-chloro-α-phenyl-benzenemethano; (4-Chlorophenyl)phenylmethanol; NSC 59990; p-Chlorobenzhydrol; α-(4-Chlorophenyl)benzyl Alcohol; USP Meclizine Related Compound A;

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
  • Origin: 4-Chlorobenzhydrol can be synthesized in a laboratory or obtained commercially. It's not typically found naturally [].
  • Significance: This compound serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds [].

Molecular Structure Analysis

4-Chlorobenzhydrol has the chemical formula C13H11ClO. Its structure consists of a central benzene ring (C6H6) attached to a hydroxyl group (OH) and a chlorophenyl group (C6H4Cl) []. Key features include:

  • Aromatic rings: The presence of two benzene rings contributes to the stability of the molecule due to aromatic character.
  • Chlorine substitution: The chlorine atom on the phenyl ring introduces an electron-withdrawing effect, influencing the reactivity of the molecule [].
  • Hydroxyl group: The hydroxyl group provides polarity to the molecule, making it moderately soluble in water [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 4-Chlorobenzhydrol involves the reaction of chlorobenzene with benzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
C6H5Cl + C6H5CHO + AlCl3 -> C13H11ClO + AlCl3O
  • Other reactions: 4-Chlorobenzhydrol can undergo further reactions like:
    • Oxidation: It can be oxidized to form 4-chlorobenzophenone [].
    • Halogenation: The hydroxyl group can be replaced with other halogens under specific conditions [].

Physical And Chemical Properties Analysis

  • Melting point: 61 °C [].
  • Boiling point: 151 °C [].
  • Solubility: Moderately soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform [].
  • Appearance: White to yellow crystalline powder [].

Mechanism of Action (Not Applicable)

  • Toxicity: 4-Chlorobenzhydrol is considered moderately toxic and may cause irritation upon contact with skin, eyes, or respiratory system [].
  • Flammability: Combustible material, with a flash point above 100 °C [].
  • Reactivity: May react with strong oxidizing agents [].

Organic Synthesis

  • Precursor for pharmaceuticals and agrochemicals: 4-Chlorobenzhydrol serves as a crucial building block for synthesizing various pharmaceuticals and agrochemicals. Its reactive hydroxyl group allows for further functionalization, enabling the development of new drugs and pesticides with desired properties [].
  • Intermediate in organic reactions: Due to its reactive nature, 4-Chlorobenzhydrol participates in various organic reactions, including dehydrations, oxidations, and reductions. These reactions lead to the formation of diverse organic compounds useful in various research areas [].

Material Science

  • Liquid crystal precursor: 4-Chlorobenzhydrol is a valuable precursor for the synthesis of liquid crystals, which are essential components in display technologies like LCD screens and touchscreens. Its rigid structure and aromatic character contribute to the formation of specific liquid crystal phases with desired properties [].
  • Polymer synthesis: 4-Chlorobenzhydrol can be incorporated into the structure of polymers, influencing their properties like thermal stability, mechanical strength, and electrical conductivity. This makes it a potential candidate for developing novel materials with advanced functionalities [].

Other Research Applications

  • Organic photovoltaics: Research explores the potential of 4-Chlorobenzhydrol derivatives in organic photovoltaic (OPV) cells, which are devices that convert sunlight into electricity. Its ability to modify the electronic properties of OPV materials is under investigation [].
  • Biomedical research: Studies investigate the potential applications of 4-Chlorobenzhydrol derivatives in the field of biomedicine. This includes exploring their use as drug delivery systems, biosensors, and imaging agents [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White Solid

Melting Point

61-62°C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-56-2

Wikipedia

4-chlorobenzhydrol

General Manufacturing Information

Benzenemethanol, 4-chloro-.alpha.-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

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